3,3'-Iminodipropionitrile is an organic compound with the molecular formula CHN. It appears as a clear, colorless to light yellow liquid and is soluble in water. This compound is notable for its neurotoxic properties, which have made it a subject of extensive research, particularly in the context of neurodegenerative diseases such as amyotrophic lateral sclerosis. Its neurotoxic effects are primarily due to its ability to induce degeneration in sensory neurons, making it a valuable model for studying vestibular function and regeneration in various organisms .
The compound is classified under nitriles and is identified by its CAS number 111-94-4. It is commonly used as a building block in organic synthesis and has applications in both chemical and biological research. The compound can be sourced from chemical suppliers like Sigma-Aldrich and BenchChem, where it is available for purchase for laboratory use .
3,3'-Iminodipropionitrile can be synthesized through the reaction of acrylonitrile with ammonia. The general reaction can be represented as follows:
In industrial settings, this reaction typically occurs in large-scale reactors under controlled temperature and pressure conditions to optimize yield and purity. The synthesis process involves careful monitoring to ensure that the desired product forms effectively .
In an industrial context, the synthesis may involve continuous flow reactors or batch processes where acrylonitrile and ammonia are combined. The reaction conditions are optimized based on parameters such as temperature (usually elevated) and pressure to maximize the conversion rate while minimizing by-products.
3,3'-Iminodipropionitrile participates in various chemical reactions:
The neurotoxic effects of 3,3'-iminodipropionitrile are primarily mediated through its metabolism into cyanide, which disrupts cellular respiration by inhibiting cytochrome c oxidase in mitochondria. This leads to neuronal cell death and has been linked to vestibular dysfunction observed in animal models. The specific metabolic pathways involve cytochrome P450 enzymes that facilitate the conversion of nitriles into more toxic metabolites .
Relevant data from toxicity studies indicate that exposure to this compound results in significant vestibular toxicity characterized by hair cell loss in the inner ear .
3,3'-Iminodipropionitrile has several applications across scientific fields:
3,3'-Iminodipropionitrile (IDPN), first identified as a neurotoxic compound in the mid-20th century, emerged from studies of Lathyrus sativus (grass pea), which contains lathyrogenic substances causing neurological disorders. Early research revealed that IDPN administration in rodents induces a distinct "waltzing syndrome" characterized by lateral/vertical head shakes, random circling, hyperactivity, and increased acoustic startle responses. This syndrome mirrored behavioral patterns observed after serotonin or dopamine agonist administration, positioning IDPN as a critical tool for studying neurochemical imbalances [1] [3].
By the 1970s–1990s, IDPN's neuropathological mechanisms were elucidated. Studies demonstrated that IDPN selectively disrupts slow axonal transport of neurofilaments—key structural components of neurons. This disruption causes proximal axonal swellings due to neurofilament accumulations, primarily affecting large neurons throughout the neuraxis. Unlike distal axonopathies (e.g., those caused by hexacarbons), IDPN's effects initiate in proximal regions and may spread distally over time. Crucially, these swellings segregate neurofilaments from microtubules, impairing cytoskeletal integrity without directly blocking fast transport mechanisms [1] [3] [6].
IDPN's neurotoxicity extends beyond motor neurons. In the 1990s, GFAP immunoassays revealed astrocyte activation in the olfactory bulbs, cerebral cortex, and pons-medulla, indicating region-specific central nervous system damage. Silver degeneration staining further confirmed neuronal loss in olfactory glomeruli and cortical axons, explaining olfactory deficits observed in exposed animals [5].
Table 1: Key Neurotoxic Effects of IDPN in Experimental Models
Affected System | Primary Pathology | Functional Consequence |
---|---|---|
Axonal Cytoskeleton | Neurofilament accumulation in proximal axons | Impaired slow transport; axonal swelling |
Spinal Motor Neurons | Segmental demyelination; onion bulb formation | Motor dysfunction; weakness |
Olfactory Bulbs | Gliosis; argyrophilic neuronal degeneration | Olfactory impairment |
Cerebral Cortex | Diffuse axonal degeneration | Cognitive/behavioral alterations |
IDPN has become a benchmark for investigating vestibular dysfunction due to its selective toxicity to inner ear hair cells. Rodents treated with IDPN exhibit dose-dependent deficits in balance and coordination, measurable through post-rotatory nystagmus (PRN), tail-lift reflexes, and air-righting tests. These functional impairments correlate with hair cell loss in vestibular epithelia—particularly in the crista, utricle, and saccule—with type I hair cells showing greater vulnerability than type II cells [2] [4].
In cochleotoxicity studies, IDPN exposure reduces distortion product otoacoustic emissions (DPOAEs), indicating outer hair cell dysfunction. A 2025 rat study integrating DPOAEs, PRN, and histology established strong correlations between auditory/vestibular functional loss and hair cell degeneration across both cochlear and vestibular tissues. This model enables simultaneous evaluation of cochleovestibular toxicity, overcoming limitations of single-endpoint assays [2].
For neurodegenerative research, IDPN replicates cytoskeletal pathologies seen in human diseases. Its induction of neurofilament accumulations parallels abnormalities in amyotrophic lateral sclerosis (ALS) and spastic paraplegias. Additionally, centrifugal demyelination originating from axonal lesions models secondary demyelination processes in multiple sclerosis [6].
Table 2: IDPN as a Disease Model
Disease Domain | IDPN-Induced Pathology | Translational Relevance |
---|---|---|
Vestibular Dysfunction | Hair cell loss in utricle/saccule; type I > type II | Human ototoxicity (e.g., aminoglycoside-induced vertigo) |
Sensorineural Hearing Loss | Reduced DPOAEs; cochlear hair cell degeneration | Noise/drug-induced hearing impairment |
Neurofilamentopathies | Proximal neurofilament aggregates; impaired axonal transport | ALS; Charcot-Marie-Tooth disease |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2